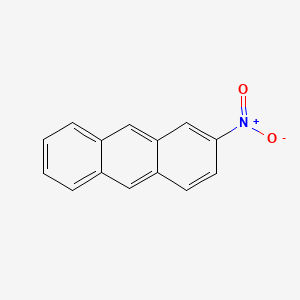
2-Nitroanthracene
Overview
Description
Synthesis Analysis
The synthesis of 2-Nitroanthracene involves various methods. One approach is through the mercuration reaction to 9-nitroanthracene by mercuric acetate then lithium chloride . Another method involves the use of anthracene derivatives, which have been extensively studied due to their interesting photophysical, photochemical, and biological properties .Molecular Structure Analysis
The molecular structure of 2-Nitroanthracene consists of a three-ring system with a nitro group attached . The exact structure can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving 2-Nitroanthracene are complex and varied. For instance, it has been found that both 9-Nitroanthracene and 2-Nitroanthracene are mutagenic, with the 2-Nitroanthracene isomer being substantially more potent .Physical And Chemical Properties Analysis
2-Nitroanthracene has a molecular weight of 223.2268 . More detailed physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Environmental Contaminant Analysis
2-Nitroanthracene: is a nitro-polycyclic aromatic hydrocarbon (NPAH) that has been studied for its presence in the environment, particularly as a contaminant in air and water. It is often analyzed to understand the impact of industrial pollution, especially from the combustion of fossil fuels . The detection and quantification of 2-Nitroanthracene in environmental samples are crucial for assessing the risk of exposure to humans and wildlife.
Mutagenicity and Carcinogenicity Studies
Due to its mutagenic and carcinogenic properties, 2-Nitroanthracene is used in toxicological research to study the mechanisms of DNA damage and repair . It serves as a model compound to investigate the biological effects of NPAHs, which are known to cause oxidative stress and disrupt cellular processes.
Development of Analytical Methods
Researchers utilize 2-Nitroanthracene to develop and refine analytical techniques for detecting NPAHs in complex mixtures . Its presence in environmental samples challenges scientists to create more sensitive and accurate methods for monitoring such contaminants.
Food Safety and Regulation
The compound’s detection in foodstuffs has raised concerns about food safety. Studies involving 2-Nitroanthracene help in setting regulatory limits and developing strategies to minimize its presence in the food supply chain .
Lung Cancer Risk Assessment
2-Nitroanthracene is investigated for its role in increasing the risk of lung cancer, particularly in relation to ambient fine particulate matter (PM2.5). Research on this compound helps in understanding the toxic contributions of PM2.5-associated chemical components and evaluating respiratory health effects .
Pharmacological and Therapeutic Research
While not directly related to 2-Nitroanthracene, its structural analogs, such as anthraquinones, are studied for their pharmacological properties. These studies can provide insights into the potential therapeutic applications of structurally similar compounds .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that nitro-PAHs, including 2-NA, can undergo various reactions in biological systems, including reduction, oxidation, and conjugation reactions . These reactions can lead to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to toxic effects .
Biochemical Pathways
It has been suggested that 2-na can undergo reactions with no2 and anthracene adsorbed on nacl particles, leading to the formation of 9,10-anthraquinone (9,10-aq) and 9-nitroanthracene (9-nant) . These reactions are thought to be influenced by the relative humidity, which controls the amount of surface adsorbed water on NaCl particles .
Result of Action
It has been suggested that 2-na and other nitro-pahs can induce oxidative stress and dna damage . For instance, anthracene, a related compound, has been shown to induce oxidative stress effects and genetic toxicity at both the molecular and cellular levels .
Action Environment
The action of 2-NA can be influenced by various environmental factors. For example, the heterogeneous reaction of NO2 with anthracene adsorbed on NaCl particles, which leads to the formation of 2-NA, is influenced by the relative humidity . This suggests that environmental conditions can play a significant role in the formation and action of 2-NA .
properties
IUPAC Name |
2-nitroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGQBVOKHEKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189413 | |
| Record name | 2-Nitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroanthracene | |
CAS RN |
3586-69-4 | |
| Record name | 2-Nitroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitroanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-nitroanthracene more mutagenic than its isomer, 9-nitroanthracene?
A: Research indicates that the conformation of the nitro group significantly influences the mutagenicity of nitroanthracenes. [] 2-Nitroanthracene and its ring-oxidized metabolites exhibit a nitro group conformation that is coplanar or nearly coplanar with the aromatic ring system. This conformation likely facilitates interactions with DNA, leading to mutations. In contrast, 9-nitroanthracene and its metabolites have a different nitro group orientation, hindering these interactions and resulting in weaker mutagenicity. []
Q2: How does the metabolism of 2-nitroanthracene contribute to its mutagenicity?
A: 2-Nitroanthracene can be metabolized through two main pathways: nitroreduction and ring-oxidation. [] Studies suggest that both pathways can lead to the formation of mutagenic products. Nitroreduction can produce 2-aminoanthracene, which becomes mutagenic upon further metabolism by S9 enzymes. [] Ring-oxidation yields metabolites like dihydrodiols, which have shown mutagenicity in bacterial assays. Interestingly, the order of these metabolic steps influences the mutagenic outcome. While ring-oxidation followed by nitroreduction generates mutagenic products, nitroreduction followed by ring-oxidation does not seem to yield the same mutagenic metabolites. []
Q3: Can 2-nitroanthracene be detected in biological systems, and how sensitive are these detection methods?
A: While specific details on analytical methods for 2-nitroanthracene detection in biological systems are limited in the provided research, the development of a specialized Escherichia coli strain, BTC, shows promise in this area. [] This strain demonstrates heightened sensitivity towards alkylating agents, including compounds like N-nitrosodiethylamine. [] Further research exploring the application of strain BTC or similar biosensing approaches could offer valuable tools for detecting and quantifying 2-nitroanthracene in biological samples.
Q4: How does the presence of a nitro group affect the electronic properties of anthracene?
A: Computational chemistry studies reveal that the introduction of a nitro group to the anthracene molecule significantly alters its electronic properties. [] The nitro group acts as an electron-withdrawing substituent, influencing the electron density distribution within the molecule. [] This effect is reflected in the calculated energy gap, which is significantly reduced in nitro-anthracene compounds compared to the parent anthracene molecule. [] This reduction in the energy gap suggests enhanced reactivity and potential for interactions with biological molecules, further emphasizing the importance of understanding the structure-activity relationship of nitro-substituted polycyclic aromatic hydrocarbons.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




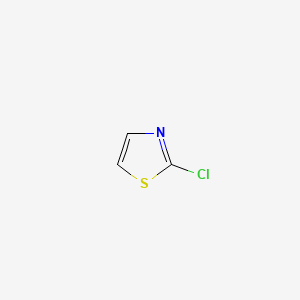
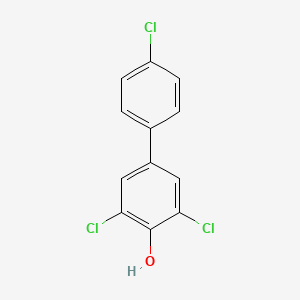
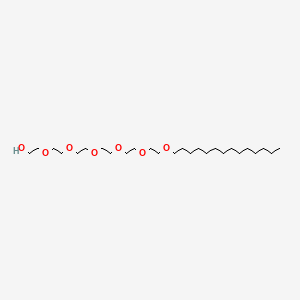
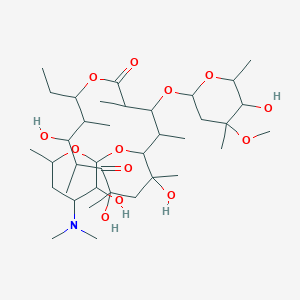
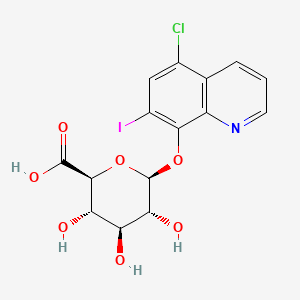
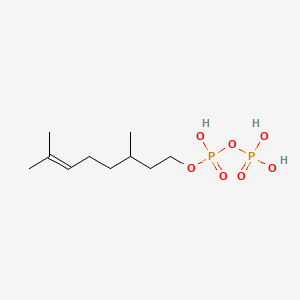
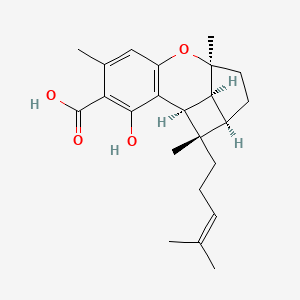
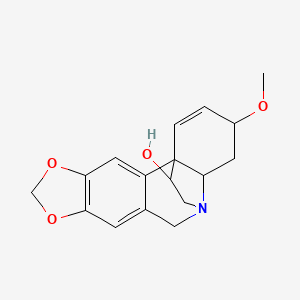
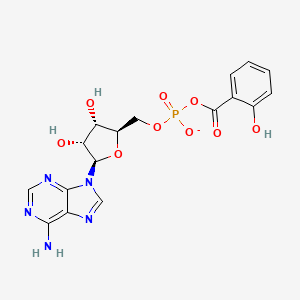

![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
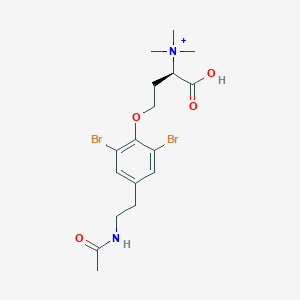
![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)